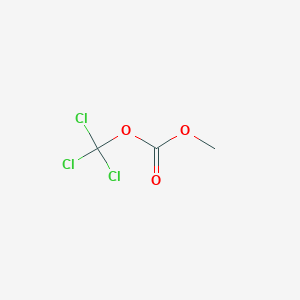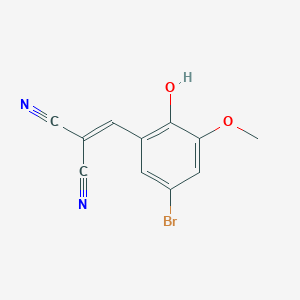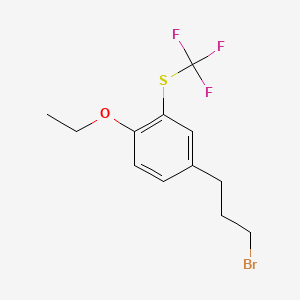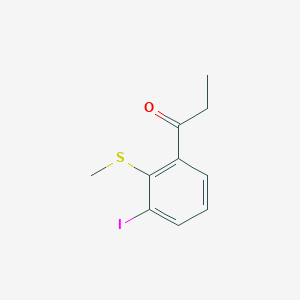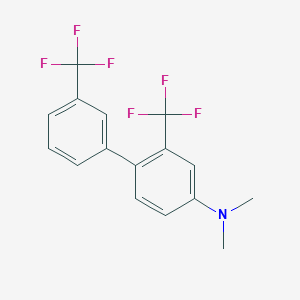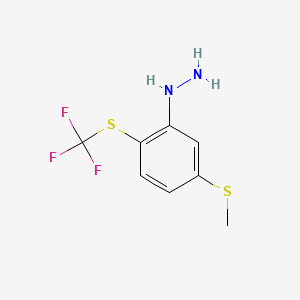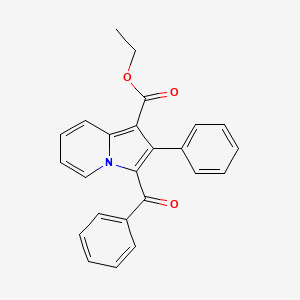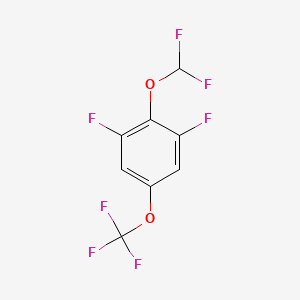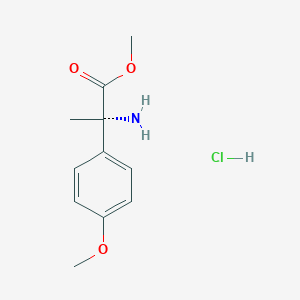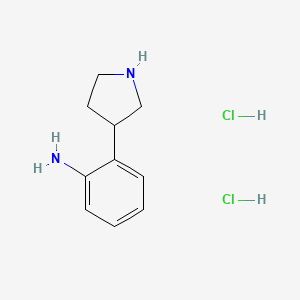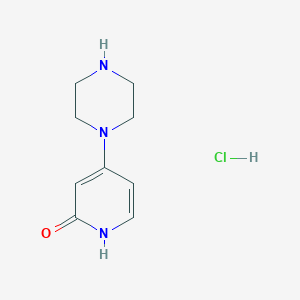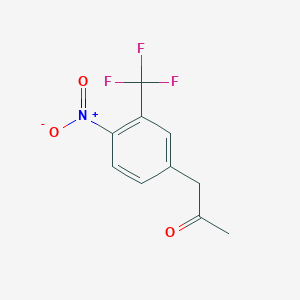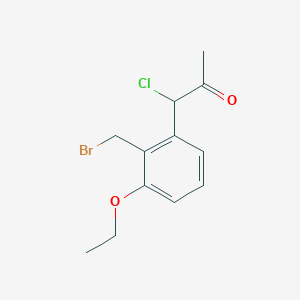
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The chlorination step can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles like Grignard reagents or hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . The chloropropanone moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(2-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one: Contains a methoxy group instead of an ethoxy group, leading to differences in electronic properties and steric effects.
1-(2-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one:
Uniqueness
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group can influence the compound’s solubility and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H14BrClO2 |
|---|---|
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-ethoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-6-4-5-9(10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
Clé InChI |
ZRLSNTPFLOGFKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1CBr)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


